tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

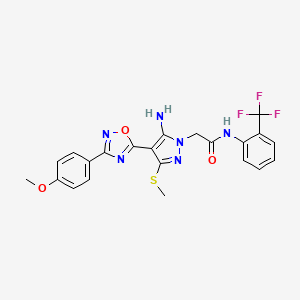

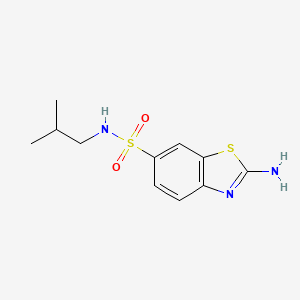

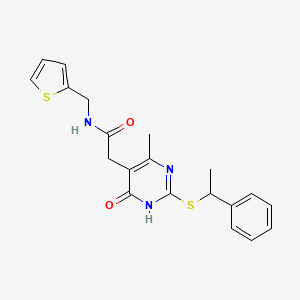

“tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 2219373-79-0 . It has a molecular weight of 292.17 . The molecule features a tert-butyl group attached to a bromide substituent . This organobromine compound is used as a standard reagent in synthetic organic chemistry .

Synthesis Analysis

The synthesis of “tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” starts from commercially available 4-bromo-1H-indole . The title compound is a potential precursor to biologically active natural products .Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate” can be represented by the Inchi Code: 1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-6-7(12)8(14)11(13,4)5/h7H,6H2,1-5H3 .Scientific Research Applications

Synthetic Applications

One study details the enzymatic C-Demethylation of a compound closely related to tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, highlighting its potential utility in drug metabolism studies and the characterization of metabolic pathways involving similar structures (H. Yoo et al., 2008). This research underscores the compound's relevance in pharmacokinetic analyses.

Another application is demonstrated through the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, using tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a derivative of the target compound. This process led to the creation of N-Boc piperidine derivatives, showcasing the compound's versatility as a precursor in synthesizing complex heterocyclic structures (A. I. Moskalenko & V. Boev, 2014).

Chemical Transformations

Research on the condensation of carboxylic acids with non-nucleophilic N-heterocycles and anilides, using di-tert-butyl dicarbonate (Boc2O), demonstrates another facet of tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate's utility. This study highlights the compound's role in facilitating acylation reactions, thereby expanding the toolkit available for modifying the functionality of organic molecules (Atsushi Umehara et al., 2016).

Catalysis and Cluster Chemistry

The utilization of tert-butylacetate as a bridging ligand in metal cluster chemistry, as part of a study on heterometallic carboxylate cluster compounds, reveals a novel application of tert-butyl based compounds. This work introduces a new family of complexes exhibiting slow magnetization relaxation, indicative of potential applications in materials science and magnetic storage technologies (D. Dermitzaki et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

As an intermediate, it likely interacts with other compounds during synthesis to form the desired end product .

Biochemical Pathways

It is used in the synthesis of indole derivatives, which are known to play a significant role in cell biology .

Pharmacokinetics

As an intermediate compound, its pharmacokinetic properties may vary depending on the final compound it is used to synthesize .

Result of Action

It is used in the synthesis of indole derivatives, which have been shown to have various biologically vital properties .

Action Environment

The action of tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate can be influenced by environmental factors. For instance, its stability is pH-dependent. In acidic environments (pH < 2), the Boc protecting group may undergo hydrolysis, reducing the compound’s stability. In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

properties

IUPAC Name |

tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-6-7(12)8(14)11(13,4)5/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVXCJCGRMMFTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide](/img/structure/B2976664.png)

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)

![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)

![[(2S)-1-propylpyrrolidin-2-yl]methanamine](/img/structure/B2976680.png)

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-2-morpholin-4-yl-acetamide](/img/structure/B2976681.png)